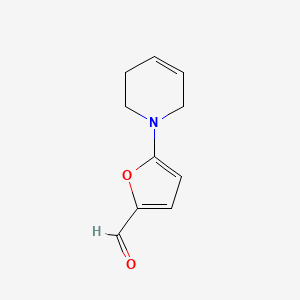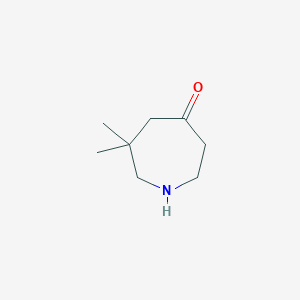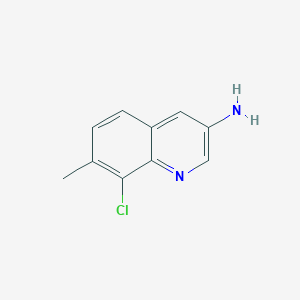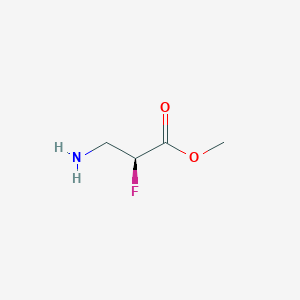
(1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of brominated amines It is a chiral molecule with a specific configuration at the first carbon atom, denoted by the (1R) prefix
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. One common method is the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors or catalytic bromination processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products.
化学反応の分析
Types of Reactions
(1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,2,3,4-tetrahydronaphthalen-1-amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 1,2,3,4-tetrahydronaphthalen-1-ol or 1,2,3,4-tetrahydronaphthalen-1-thiol.
Oxidation: Formation of 1,2,3,4-tetrahydronaphthalen-1-imine or 1,2,3,4-tetrahydronaphthalen-1-nitrile.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-amine.
科学的研究の応用
Chemistry
In chemistry, (1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated amines with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism of action of (1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
- (1R)-2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- (1R)-2-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine
Uniqueness
Compared to its halogenated analogs, (1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine exhibits unique reactivity due to the size and electronegativity of the bromine atom. This can influence its chemical behavior and interactions with biological targets, making it a valuable compound for specific applications.
特性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC名 |
(1R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12BrN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10H,5-6,12H2/t9?,10-/m1/s1 |
InChIキー |
ZTEYLBZNKQGUFR-QVDQXJPCSA-N |
異性体SMILES |
C1CC2=CC=CC=C2[C@H](C1Br)N |
正規SMILES |
C1CC2=CC=CC=C2C(C1Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13195502.png)
![2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile](/img/structure/B13195509.png)


![tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate](/img/structure/B13195528.png)

![Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13195538.png)

![2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane](/img/structure/B13195545.png)
![[1-(Fluoromethyl)cyclopentyl]benzene](/img/structure/B13195548.png)
![2-[(Boc)(ethyl)amino]butyric Acid](/img/structure/B13195553.png)

![3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid](/img/structure/B13195574.png)
